

Technical Guide on 6-bromobenzo[d]isothiazol-3(2H)-one and Related Compounds

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound **6-bromobenzo[d]isothiazol-3(2H)-one** did not yield a unique CAS number or detailed experimental data. The available scientific and commercial literature predominantly refers to its oxidized form, **6-bromobenzo[d]isothiazol-3(2H)-one** 1,1-dioxide. This guide provides comprehensive information on this closely related compound and the broader class of benzo[d]isothiazol-3(2H)-ones.

Core Compound Identification

A specific CAS number for **6-bromobenzo[d]isothiazol-3(2H)-one** could not be located. The primary related compound with significant available data is:

Compound Name: 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

CAS Number: 62473-92-1[1][2]

Molecular Formula: C7H4BrNO3S[2]

Molecular Weight: 262.08 g/mol [2][3]

Physicochemical and Safety Data



The following data pertains to **6-bromobenzo[d]isothiazol-3(2H)-one** 1,1-dioxide.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	6-bromo-1,2-benzisothiazol- 3(2H)-one 1,1-dioxide	
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2]
Storage	Sealed in dry, room temperature conditions	[3]
InChI Key	CNDPIUXFHSMKMG- UHFFFAOYSA-N	[2]

Table 2: Safety Information

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335
Signal Word	Warning

Data sourced from Sigma-Aldrich.

Synthesis of the Benzo[d]isothiazol-3(2H)-one Core

The synthesis of the benzo[d]isothiazol-3(2H)-one scaffold is well-documented and can be achieved through various pathways. A common method involves the intramolecular cyclization of 2-mercaptobenzamides.



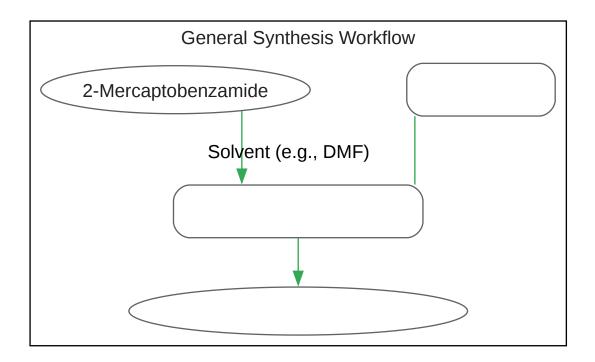
Experimental Protocol: Copper-Catalyzed Intramolecular N-S Bond Formation

This protocol describes a general method for the synthesis of the benzo[d]isothiazol-3(2H)-one core from 2-mercaptobenzamides.

- Reaction Setup: To a solution of the respective 2-mercaptobenzamide in a suitable organic solvent (e.g., DMF), add a catalytic amount of a Cu(I) salt (e.g., CuI).
- Reaction Conditions: The reaction mixture is stirred under an oxygen atmosphere (balloon) at a specified temperature (e.g., 80-100 °C) for several hours.
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzo[d]isothiazol-3(2H)-one derivative.

This protocol is a generalized representation based on established methodologies for the synthesis of the benzo[d]isothiazol-3(2H)-one scaffold[4].





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Caption: General workflow for the synthesis of the benzo[d]isothiazol-3(2H)-one core.

Biological Activity and Applications in Drug Development

The benzo[d]isothiazol-3(2H)-one scaffold is a key structural motif in medicinal chemistry due to its wide range of biological activities.

- Antimicrobial Properties: Derivatives such as 1,2-benzisothiazol-3(2H)-one (BIT) and 2-butylbenzo[d]isothiazol-3(2H)-one (BBIT) are utilized as industrial biocides and preservatives, exhibiting both antibacterial and antifungal properties.
- Enzyme Inhibition: Certain derivatives have shown potent inhibitory effects on various enzymes. For instance, 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one are inhibitors of phosphomannose isomerase (PMI), which has implications for anti-tumor applications and blood glucose regulation[4].
- Drug Development Intermediate: The core structure serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The



presence of the bromine atom in **6-bromobenzo[d]isothiazol-3(2H)-one** 1,1-dioxide makes it a valuable intermediate for further functionalization in drug discovery programs.

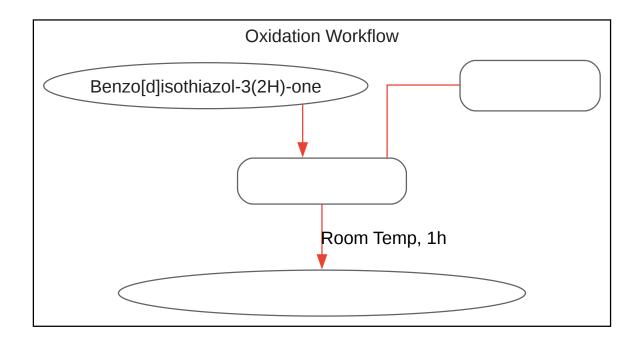
Oxidation to Benzo[d]isothiazol-3(2H)-one-1-oxides

A recent study outlines a metal-free, selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides using Selectfluor in an aqueous medium. This method is noted for its efficiency and green chemistry profile.

Experimental Protocol: Selectfluor-Mediated Oxidation

- Reaction Setup: A mixture of the benzo[d]isothiazol-3(2H)-one derivative (0.2 mmol) and Selectfluor (0.2 mmol) is prepared in a solution of H₂O/DMF (2.0 mL, v/v = 9:1).
- Reaction Conditions: The reaction is stirred at room temperature (25 °C) for 1 hour in the air.
- Purification: The process often yields products with high purity, potentially eliminating the need for column chromatography.

This protocol is based on a novel, efficient, and environmentally friendly approach to synthesizing benzo[d]isothiazol-3(2H)-one-1-oxides[5].





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Caption: Workflow for the selective oxidation of benzo[d]isothiazol-3(2H)-ones.

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